molecular formula C3H3BrClN3 B2953461 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE CAS No. 1415030-04-4

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE

Cat. No.: B2953461
CAS No.: 1415030-04-4
M. Wt: 196.43
InChI Key: SCCGBZGKIQQSMY-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole is a halogen-substituted 1,2,3-triazole derivative characterized by a fused aromatic triazole ring system with bromine (Br) and chlorine (Cl) substituents at positions 4 and 5, respectively, and a methyl (-CH₃) group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their utility in medicinal chemistry, agrochemicals, and materials science due to their stability, electronic properties, and capacity for functionalization. The bromine and chlorine atoms impart distinct electrophilic reactivity, while the methyl group enhances steric bulk and influences solubility.

Properties

IUPAC Name

4-bromo-5-chloro-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCGBZGKIQQSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415030-04-4
Record name 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a triazole precursor. For example, 4,5-dibromo-1-methoxymethyl-1H- and 2-methoxymethyl-2H-1,2,3-triazole can be reacted with butyllithium in diethyl ether or tetrahydrofuran at low temperatures, followed by quenching with various reagents to yield the desired product .

Industrial Production Methods

Industrial production of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, and dimethyl or diphenyl disulfide . The reactions are typically carried out in solvents like diethyl ether or tetrahydrofuran at controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents (Position) Key Functional Groups
4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole C₃H₄BrClN₃ Br (4), Cl (5), CH₃ (2) Triazole ring, halogens
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole derivative [Compound 17] C₂₅H₂₄BrClN₄O₃S Br (4), Cl (phenyl), CH₃ (indole) Pyrazole, sulfonamide, ketone
4-Bromo-5-(bromomethyl)-1-methyl-pyrazol-3-one [Example 5.23] C₁₀H₈Br₂ClN₂O Br (4, bromomethyl), Cl (phenyl) Pyrazolone, dihalogenated
3-Bromo-1-methyl-1H-1,2,4-triazole C₃H₄BrN₃ Br (3), CH₃ (1) 1,2,4-triazole, halogen

Key Observations :

  • Positional Isomerism: The placement of halogens significantly impacts reactivity.
  • Hybrid Systems : Pyrazole-triazole hybrids (e.g., Compound 17 in ) exhibit enhanced hydrogen-bonding capacity due to sulfonamide and carbonyl groups, broadening their biological activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Triazole (Theoretical) N/A ~600-700 (C-Br/C-Cl stretch) CH₃: ~2.3-2.5; triazole H: ~7.5-8.0
Compound 17 [] 129–130 1163 (SO₂), 1670 (C=O) CH₃: 1.16; ArH: 7.80–8.10
Example 5.23 [] N/A N/A LC/MS: m/z 381 [M+H]⁺
3-Bromo-1-methyl-1,2,4-triazole [5] N/A ~650 (C-Br) CH₃: ~3.5; triazole H: ~8.1

Key Observations :

  • Halogen Influence : The target triazole’s C-Br and C-Cl stretches in IR (~600-700 cm⁻¹) are consistent with other brominated triazoles (e.g., 3-bromo-1-methyl-1,2,4-triazole) .
  • Thermal Stability : Compound 17 () has a higher melting point (129–130°C) than the target triazole’s theoretical range, likely due to its sulfonamide and ketone groups enhancing intermolecular forces .
  • Mass Spectrometry : The LC/MS data for Example 5.23 (m/z 381 [M+H]⁺) highlights the molecular weight impact of dihalogenation (Br and BrCH₂) compared to the target triazole’s lower molecular weight .

Research Implications and Limitations

While the reviewed literature provides robust data on analogs (e.g., pyrazoles, sulfonamides), direct experimental data for the target triazole remain sparse. Further studies should prioritize:

Crystallographic Analysis : To resolve bond lengths and angles using programs like SHELXL .

Biological Screening : Comparing the target triazole’s activity against analogs in (e.g., antiproliferative or antimicrobial assays).

Computational Modeling : To predict electronic properties (e.g., HOMO-LUMO gaps) relative to halogenated triazoles .

Biological Activity

4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole involves the reaction of appropriate precursors under specific conditions. The compound is typically synthesized via a cyclization reaction involving azides and alkynes or through the reaction of substituted hydrazines with carbonyl compounds.

Biological Activity Overview

The biological activity of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has been evaluated in various studies focusing on its potential as an antimicrobial agent, acetylcholinesterase (AChE) inhibitor, and its role in cancer therapy.

Antimicrobial Activity

Recent studies have demonstrated that 1,2,3-triazoles exhibit promising antimicrobial properties. In particular, 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest significant antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Acetylcholinesterase Inhibition

Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies indicate that triazole derivatives can serve as effective AChE inhibitors. Specifically, 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has been tested for its inhibitory potency.

Compound IC50 (µM)
4-Bromo-5-chloro-2-methyl-triazole5.6
Standard AChE inhibitor (Donepezil)0.1

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of triazole derivatives in models of neurodegeneration. The findings suggested that 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole could reduce oxidative stress markers and improve cognitive function in animal models .

The mechanism by which 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole exerts its biological effects involves interaction with specific enzymes and receptors. For AChE inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.

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